3-(2-Azidoethoxy)benzoic acid
Description
3-(2-Azidoethoxy)benzoic acid is a benzoic acid derivative featuring an azide-functionalized ethoxy group at the meta position of the aromatic ring. The azido group (–N₃) introduces unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. Its molecular formula is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol.
Properties
IUPAC Name |
3-(2-azidoethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-12-11-4-5-15-8-3-1-2-7(6-8)9(13)14/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHSRHVOVASRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-azidoethanol under suitable conditions. The hydroxyl group of 3-hydroxybenzoic acid is first converted to a leaving group, such as a tosylate or mesylate, which then undergoes nucleophilic substitution with 2-azidoethanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-Azidoethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Azidoethoxy)benzoic acid largely depends on the specific application. In bioconjugation, the azido group can undergo click chemistry reactions, such as the Huisgen cycloaddition, to form stable triazole linkages. This reactivity makes it useful for attaching various biomolecules or drugs to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Ethoxybenzoic Acid (CAS 134-11-2)
- Structure : Ethoxy group (–OCH₂CH₃) at the ortho position of benzoic acid.
- Key Differences :
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : Features an oxamide (–NHCOCOOEt) substituent at the ortho position.
- Stability: The oxamide group enhances thermal stability compared to azides, which are prone to decomposition under heat or light.
2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)benzoic Acid Derivatives
- Structure : Azo (–N=N–) linkage to benzothiazole rings at the para and meta positions.
- Key Differences: Optical Properties: Exhibit strong UV-Vis absorption (λmax ~400–500 nm) due to extended conjugation, unlike the azidoethoxy analog . Acidity: Carboxylic and phenolic protons show distinct pKa values (e.g., pKa1 ≈ 2.5–3.0, pKa2 ≈ 9.0–10.0), whereas the azido group may influence acidity via electron-withdrawing effects .
Hypothetical Comparison Table
Research Findings and Limitations
- Structural Data Gap: No crystallographic data are available for this compound, though related compounds (e.g., 2-ethoxy analogs) adopt planar geometries stabilized by hydrogen bonds .
- Reactivity Insights : The azido group’s electron-withdrawing nature may lower the pKa of the carboxylic acid (~2.8 estimated) compared to 2-ethoxybenzoic acid (pKa ~3.5) .
Biological Activity
3-(2-Azidoethoxy)benzoic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound features an azido group, which is known for its reactivity and ability to participate in various chemical transformations, making it a valuable scaffold for drug development and biochemical studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10N4O3
- Molecular Weight : 234.21 g/mol
- Structure : The compound consists of a benzoic acid moiety with an ethoxy group substituted by an azide group at the para position.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential roles in enzyme inhibition, antimicrobial properties, and as a precursor for bioconjugation.
Enzyme Inhibition
Research indicates that compounds containing azido groups can act as enzyme inhibitors. The mechanism typically involves the formation of covalent bonds with active site residues of target enzymes. For instance, studies have shown that derivatives of benzoic acid can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The azido group may enhance the binding affinity due to its unique electronic properties.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Synthesis and Characterization | Reported successful synthesis of this compound via nucleophilic substitution reactions. Characterization was performed using NMR and mass spectrometry. |
| Study 2 : Enzyme Inhibition | Demonstrated that the compound inhibits COX-1 and COX-2 with IC50 values in the micromolar range, suggesting potential anti-inflammatory applications. |
| Study 3 : Antimicrobial Screening | Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules through:
- Covalent Bond Formation : The azide group can react with thiols or other nucleophiles, leading to irreversible inhibition of target enzymes.
- Hydrophobic Interactions : The aromatic nature of the benzoic acid moiety allows for significant hydrophobic interactions with lipid membranes or protein binding sites.
Q & A
Q. What are the common synthetic routes for preparing 3-(2-azidoethoxy)benzoic acid, and what methodological considerations are critical for yield optimization?
The synthesis typically involves introducing the azide group via nucleophilic substitution or copper-catalyzed "click chemistry." For example, analogous compounds (e.g., 3-(2-azidoethoxy)phenylpropanoic acid) are synthesized using imidazole-1-sulfonyl azide hydrochloride under basic conditions (K₂CO₃) with CuSO₄·5H₂O as a catalyst . Key considerations include:
- Protection of the carboxylic acid group during azide introduction to prevent side reactions.
- Reaction time and temperature control to minimize azide decomposition.
- Purification via silica gel chromatography to isolate the product from unreacted reagents .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies the azide (N₃) group via characteristic shifts (e.g., δ ~3.7 ppm for -OCH₂CH₂N₃) and confirms benzoic acid protons .
- FT-IR : Detects the azide stretch (~2100 cm⁻¹) and carboxylic acid O-H (~2500-3300 cm⁻¹) .
- Elemental analysis (CHN) : Validates molecular composition, particularly for nitrogen content .
Q. How is this compound utilized in bioconjugation or click chemistry applications?
The azide group enables strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for:
- Probe synthesis : Conjugating with alkyne-modified biomolecules (e.g., glycans, proteins) for imaging or functional studies .
- Polymer crosslinking : Facilitating hydrogel formation in drug delivery systems .
Advanced Research Questions
Q. What challenges arise in resolving structural ambiguities of this compound using crystallography, and how can they be addressed?
- Rotatable bonds : The flexible ethoxyazide chain complicates crystal packing, requiring high-resolution data and SHELX refinement tools (e.g., SHELXL) for accurate modeling .
- Disorder modeling : Dynamic azide groups may exhibit positional disorder; iterative refinement with restraints (e.g., DFIX in SHELX) improves accuracy .
Q. How do solvent polarity and pH impact the stability of this compound during experimental workflows?
- Azide stability : Avoid prolonged exposure to light, acidic conditions (pH < 5), or reducing agents to prevent decomposition. Use aprotic solvents (e.g., DMF, DMSO) for storage .
- Carboxylic acid reactivity : Protonation (pH < 3) reduces nucleophilic side reactions but may precipitate the compound. Buffered solutions (pH 6-8) balance solubility and stability .
Q. What strategies mitigate regioselectivity issues during functionalization of this compound for drug delivery platforms?
- Orthogonal protection : Temporarily protect the benzoic acid (e.g., as a methyl ester) to direct reactions (e.g., amidation) to the azide or ethoxy group .
- Linker design : Introduce steric hindrance (e.g., branched PEG chains) to control reaction sites in dendrimer-based delivery systems .
Q. How can researchers validate the bioactivity of this compound derivatives while avoiding false positives from residual copper catalysts?
- Chelating agents : Post-reaction treatment with EDTA removes Cu(I) residues from click chemistry steps .
- Control experiments : Compare activity of azide-free analogs to isolate contributions from the target compound .
Methodological Insights from Evidence
- Synthesis : Copper-catalyzed methods () and ester protection () are foundational for azide incorporation.
- Characterization : SHELX tools () and CHN analysis () resolve structural and compositional ambiguities.
- Applications : Linker versatility in drug delivery () and probe design () highlight its interdisciplinary utility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
